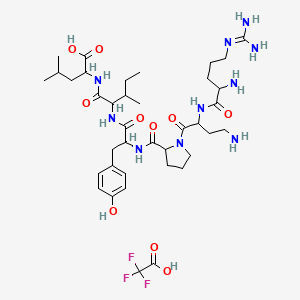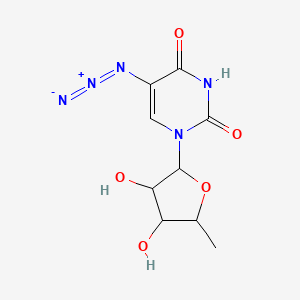
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione is a modified nucleoside with significant potential in medicinal and bioorganic chemistry. This compound is part of a broader class of azido-modified nucleosides, which are known for their extensive utility in various therapeutic and diagnostic applications .
Preparation Methods
The synthesis of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione typically involves a one-pot methodology. This method is efficient and widely applicable for the synthesis of azido-modified nucleosides. The process begins with the protection of the starting material, followed by the conversion of alcohols to azides using reagents such as triphenylphosphine and diethyl azodicarboxylate . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The azido group can be substituted with other functional groups using reagents like triphenylphosphine in the Staudinger reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amino derivatives, while oxidation can lead to the formation of corresponding oxides.
Scientific Research Applications
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group is highly reactive and can form covalent bonds with various biomolecules, disrupting their function. This compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, making it effective in inhibiting viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione include other azido-modified nucleosides such as 5’-Azido-5’-deoxyribonucleosides. These compounds share similar synthetic routes and applications but differ in their specific molecular structures and reactivity . The uniqueness of this compound lies in its specific configuration, which provides distinct advantages in certain therapeutic and diagnostic applications .
Properties
Molecular Formula |
C9H11N5O5 |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
5-azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c1-3-5(15)6(16)8(19-3)14-2-4(12-13-10)7(17)11-9(14)18/h2-3,5-6,8,15-16H,1H3,(H,11,17,18) |
InChI Key |
HTDQCALEBGURMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)N=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


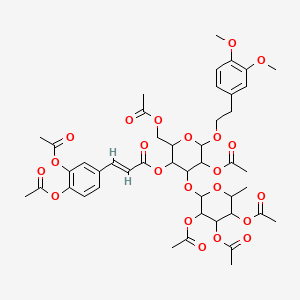
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
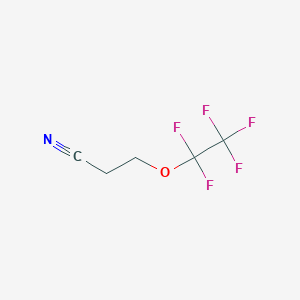
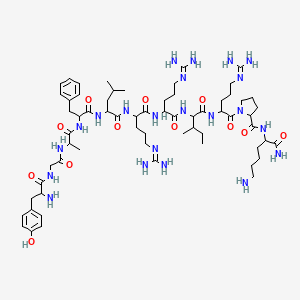
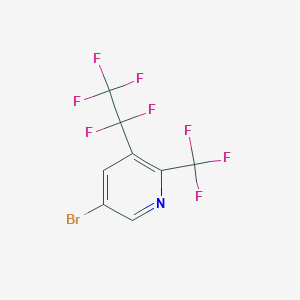
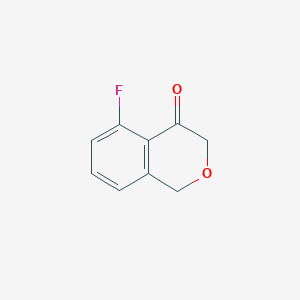
![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
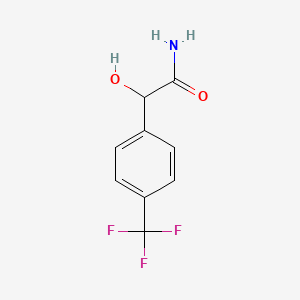
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)

![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
